molecular formula C9H13N3O B7899270 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

Cat. No.: B7899270
M. Wt: 179.22 g/mol
InChI Key: PJOKKEVVGZLFAC-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol It is known for its unique structure, which includes a pyrazine ring substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with tetrahydropyran intermediates. One common method includes the use of a pyrazine precursor, which undergoes nucleophilic substitution with a tetrahydropyran derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced pyrazine derivatives. Substitution reactions result in the formation of substituted pyrazine compounds .

Scientific Research Applications

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydropyran group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

5-(Tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • Structure : The compound features a pyrazine ring substituted with a tetrahydro-2H-pyran moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects:

  • Enzyme Inhibition : The compound may inhibit specific kinases, disrupting signaling pathways involved in cell proliferation and survival.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurological activity and behavior.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness in inhibiting the growth of certain bacterial strains.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays suggest it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through DPPH radical scavenging assays. Results indicate that it exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    PathogenMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128
  • Anti-inflammatory Effects : In a cellular model of inflammation, treatment with the compound resulted in a significant decrease in TNF-alpha levels, showcasing its potential in managing inflammatory conditions.
  • Antioxidant Activity : The DPPH assay revealed that the compound scavenged free radicals effectively, with an IC50 value of 25 µg/mL, indicating strong antioxidant properties.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameActivity TypeNotable Findings
2-Amino-5-(tetrahydropyran-4-yl)pyrazineAntimicrobialEffective against Gram-positive bacteria
Pyrazolo[3,4-d]pyrimidineAnticancerSignificant cytotoxicity against cancer cells
Pyrrolopyrazine derivativesAnti-inflammatoryReduced cytokine production

Properties

IUPAC Name

5-(oxan-4-yl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9-6-11-8(5-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOKKEVVGZLFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-(3,6-dihydro-2H-pyran-4-yl)pyrazin-2-amine (2.7 g, 15.24 mmol) and Pd—C (10%, Degussa type) (1.6 g, 1.5 mmol) in MeOH (50 mL) was degassed by N2 stream for 15 min. After equipped with hydrogen gas balloon, the reaction mixture was stirred for 15 h at room temperature. The crude product was filtered off through celite pad and washed with EtOAc. The volatile material was concentrated in vacuo yielding 5-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine and was used for the next step. LCMS (m/z): 180.3 (MH+), 0.28 min.
Name
5-(3,6-dihydro-2H-pyran-4-yl)pyrazin-2-amine
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2.7 g
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reactant
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50 mL
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